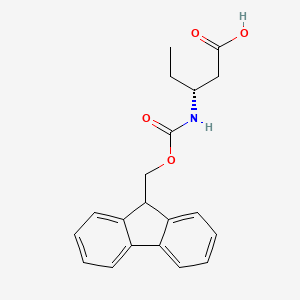

(R)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)pentanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid (CAS: 1353293-73-8) is an Fmoc-protected unnatural amino acid derivative with the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol . Its IUPAC name is (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid, and it features a pentanoic acid backbone with an Fmoc-protected amino group at the third carbon in the R-configuration. Key physicochemical properties include a predicted density of 1.23 g/cm³, boiling point of 562.2°C, and pKa of 4.40 . The compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHGDWNJABZLC-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Protection of the Fluorenyl Group: The fluorenyl group is often protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

Introduction of the Carboxylic Acid Moiety: The carboxylic acid group is introduced through a reaction with a suitable reagent, such as a carboxylic acid chloride or anhydride.

Amide Formation: The amide bond is formed by reacting the protected fluorenyl carboxylic acid with an appropriate amine under conditions that favor amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions can be used to replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (R)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Key Observations :

- Backbone Length: The target compound’s pentanoic acid chain (5 carbons) offers intermediate hydrophobicity compared to shorter (propanoic/butanoic) or longer (hexanoic) analogs .

- Substituents : Unlike analogs with aromatic (e.g., phenyl) or tertiary amine (e.g., piperidinyl) groups, the target compound lacks bulky substituents, enhancing solubility in polar solvents .

- Stereochemistry : The R -configuration contrasts with S -isomers (e.g., ), influencing chiral recognition in peptide synthesis .

Physicochemical Properties

Biological Activity

(R)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)pentanoic acid, commonly referred to as Fmoc-3-amino-pentanoic acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structural characteristics and functional groups render it valuable in various biological applications, particularly in peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.39 g/mol. The compound features a fluorene moiety, which enhances its lipophilicity, potentially influencing its interaction with biological targets .

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions and allowing for selective reactions at other sites. This protection is reversible under mild basic conditions, facilitating further reactions .

Peptide Synthesis

The compound is predominantly used in the synthesis of peptides and proteins, serving as a key building block in the development of peptide-based drugs and therapeutic agents. Its ability to stabilize amino acids during synthesis makes it an essential component in the production of biologically active peptides.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique combination of functional groups in this compound suggests potential applications in targeting specific diseases through drug development .

Case Studies and Research Findings

- Peptide Drug Development : A study demonstrated that Fmoc-protected amino acids like this compound are crucial in synthesizing peptide drugs that can modulate biological pathways effectively. These peptides have shown promise in treating conditions such as cancer and chronic pain .

- Biochemical Pathways : Another investigation into the biochemical pathways involving this compound revealed its interactions with specific receptors and enzymes. These interactions are essential for understanding how modifications to the amino acid backbone can alter bioactivity and therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)decanoic acid | Longer carbon chain | Enhanced peptide synthesis capabilities |

| 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | Shorter carbon chain | Similar applications in peptide synthesis but less effective in longer peptides |

Q & A

Q. What are the recommended methods for synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, and what key reaction parameters should be controlled?

The synthesis typically involves sequential protection and deprotection steps. The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in a THF/water mixture). Key parameters include:

- pH control (maintained at 8–9 to ensure efficient Fmoc coupling without hydrolysis).

- Temperature (reactions often performed at 0–4°C to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF or THF enhance solubility of intermediates). Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers ensure the purity of this compound during synthesis and purification?

Purity is validated using:

- Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA as mobile phase).

- Mass spectrometry (MS) to confirm molecular weight.

- Thin-layer chromatography (TLC) for real-time monitoring of reaction progress. Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted Fmoc derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming stereochemistry?

- ¹H/¹³C NMR : The Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 155–165 ppm) are diagnostic. Stereochemistry is confirmed via NOESY to observe spatial interactions between the Fmoc group and the pentanoic acid chain.

- Circular dichroism (CD) can differentiate enantiomers by analyzing Cotton effects in the 190–250 nm range .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

The Fmoc group serves as a temporary N-terminal protecting agent in solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups enables selective deprotection under mild basic conditions (e.g., piperidine in DMF). Derivatives of this compound are used to study peptide backbone modifications and enzyme-substrate interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating microwave-assisted synthesis techniques?

Microwave irradiation reduces reaction times from hours to minutes. Key optimizations include:

- Power settings : 100–150 W for 5–10 minutes to prevent thermal degradation.

- Solvent selection : High dielectric constant solvents (e.g., DMF) absorb microwaves efficiently. Yields improve by 15–20% compared to conventional heating. Reaction progress is monitored via in-line FTIR to track carbonyl group formation .

Q. What strategies resolve contradictions in reported safety data (e.g., acute toxicity classifications)?

Conflicting GHS classifications (e.g., Category 2 vs. 4 for skin irritation) arise from variability in test models. Researchers should:

- Cross-reference multiple SDS (e.g., OSHA, EU-CLP) and prioritize data from peer-reviewed toxicology studies.

- Conduct small-scale hazard assessments (e.g., zebrafish embryo assays for acute toxicity).

- Adopt hierarchy of controls : Use fume hoods, wear nitrile gloves, and avoid aerosol formation during handling .

Q. How do structural modifications at the pentanoic acid moiety influence biological interactions?

Substitutions at the β-carbon (e.g., phenylthio or difluorophenyl groups) enhance hydrophobic interactions with protease active sites. Comparative studies using analogs (e.g., 3,5-difluorophenyl derivatives) show a 2–3 fold increase in binding affinity for trypsin-like proteases. Structure-activity relationships (SAR) are mapped via molecular dynamics simulations .

Q. What methodological considerations are critical for assessing Fmoc group stability under varying conditions?

Stability is tested via:

- pH-dependent degradation studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C).

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C).

- LC-MS to identify byproducts (e.g., dibenzofulvene from Fmoc cleavage). Optimal stability is observed at pH 4–7 and temperatures below 30°C .

Q. How can computational modeling predict binding affinity with enzymatic targets?

Molecular docking (AutoDock Vina) and MM-PBSA calculations evaluate interactions with proteases like subtilisin. Key parameters:

Q. What in vitro assay designs evaluate the compound’s potential as a protease inhibitor?

- Fluorogenic assays : Use substrates like Z-Gly-Gly-Arg-AMC; measure fluorescence (λex/λem = 380/460 nm) upon cleavage inhibition.

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with 1-hour pre-incubation.

- Selectivity profiling : Test against serine, cysteine, and metalloproteases to assess specificity.

Data analysis employs non-linear regression (GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.